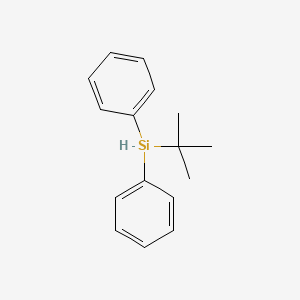

tert-Butyl(diphenyl)silane

Overview

Description

Tert-Butyl(diphenyl)silane, also known as tert-Butyldiphenylchlorosilane or TBDPSCl, is a chemical compound with the molecular formula C16H19ClSi . It is a silylating reagent used to protect alcohols and in the preparation of silyl ethers . It plays a major role as a raw material and a precursor in organic synthesis and pharmaceuticals .

Synthesis Analysis

Tert-Butylchlorodiphenylsilane (2), prepared from dichlorodiphenylsilane (1) and tert-butyllithium, was chosen as an adequate precursor for the convenient synthesis of the all-C- (3), methoxy- (4), and amino-functionalized (5) silanes .Molecular Structure Analysis

The molecular structures of the phenyl (3), methoxy (4), and amino derivatives (5) were elucidated by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Tert-Butyl(diphenyl)silane is used to replace the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates . Then, other groups of the intermediate are carrying out some reactions . After the reaction, through hydrolysis reaction, the silane group is removed to regenerate the group originally protected by silyl, and some specific compounds are synthesized .Physical And Chemical Properties Analysis

Tert-Butyl(diphenyl)silane is a liquid with a density of 1.057 g/mL at 25 °C . It has a boiling point of 334.4±11.0 °C at 760 mmHg . The molecular weight of the compound is 274.861 .Scientific Research Applications

Silylation of Alcohols

tert-Butyl(diphenyl)silane: is widely used as a silylating agent to protect alcohols during organic synthesis . The protection of hydroxyl groups is a crucial step in complex molecule construction, preventing unwanted reactions and facilitating subsequent synthetic transformations.

Preparation of Silyl Ethers

This compound plays a significant role in the preparation of silyl ethers . Silyl ethers serve as protective groups for alcohols and phenols, providing steric hindrance and resistance to hydrolysis, which is essential for multistep synthetic routes.

Raw Material in Organic Synthesis

As a raw material, tert-Butyl(diphenyl)silane contributes to the synthesis of various organic compounds . Its reactivity allows for the introduction of the tert-butyl diphenylsilyl group into organic molecules, aiding in the development of new chemical entities.

Precursor in Pharmaceuticals

The compound is a precursor in the pharmaceutical industry, where it is used to synthesize active pharmaceutical ingredients (APIs) . Its stability and reactivity make it suitable for constructing complex drug molecules.

Synthesis of Interphenylene Phenyloxazoles

tert-Butyl(diphenyl)silane: is utilized in synthesizing interphenylene phenyloxazoles . These compounds have potential applications in treating circulatory disorders, angina, and stroke due to their biological activity.

Research on Circulatory Disorders

The compound’s derivatives are being researched for their therapeutic effects on circulatory disorders . By modifying the chemical structure, researchers aim to enhance the efficacy and reduce the side effects of these potential medications.

Angina and Stroke Treatment

In the field of cardiology, research is ongoing to develop treatments for angina and stroke using derivatives of tert-Butyl(diphenyl)silane . The goal is to create drugs that can alleviate symptoms and improve patient outcomes.

Chemical Synthesis Education

Lastly, tert-Butyl(diphenyl)silane is used in educational settings to teach advanced chemical synthesis techniques . Its use in various reactions provides students with hands-on experience in organic chemistry and pharmaceutical science.

Mechanism of Action

Safety and Hazards

Future Directions

The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . This suggests that there is potential for further development and application of tert-Butyl(diphenyl)silane in the field of organic synthesis.

Relevant Papers Several papers have been published on the topic of tert-Butyl(diphenyl)silane. For instance, a paper titled “Functional Group Variation in tert-Butyldiphenylsilanes (TBDPS): Syntheses, Reactivities, and Effects on the Intermolecular Interaction Pattern in the Molecular Crystalline State” discusses the preparation of tert-butyldiphenylsilanes differing in one functional group . Another paper titled “[叔丁基(二苯基)甲硅烷基]三氟甲磺酸盐作为高压金属锂电池的有效添加剂” discusses the use of tert-Butyl(diphenyl)silane as an effective additive for high-pressure metal lithium batteries .

properties

IUPAC Name |

tert-butyl(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTORJPDWMOIOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl(diphenyl)silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of dibenzyldimethylsilane deviate from an ideal tetrahedral geometry?

A1: The silicon atom in dibenzyldimethylsilane exhibits a distorted tetrahedral geometry. [] The Si—C bonds with the benzylic carbons are slightly longer [1.884 (1) and 1.883 (1) Å] than the Si—C bonds with the methyl groups [1.856 (1) and 1.853 (1) Å]. Furthermore, the Cbenzyl—Si—Cbenzyl bond angle is reduced to 107.60 (6)°, deviating from the ideal tetrahedral angle by 1.9°. These distortions are attributed to Bent's rule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)

![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)

![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)

![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)